molecular formula C15H16O4S2 B14664760 1,1'-(Propane-2,2-diyldisulfonyl)dibenzene CAS No. 39863-09-7

1,1'-(Propane-2,2-diyldisulfonyl)dibenzene

Cat. No.: B14664760
CAS No.: 39863-09-7
M. Wt: 324.4 g/mol
InChI Key: LUFRHBUECIEJCK-UHFFFAOYSA-N
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Description

2,2-Bis(phenylsulfonyl)propane is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis(phenylsulfonyl)propane typically involves the reaction of phenylsulfonyl chloride with propane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of 2,2-bis(phenylsulfonyl)propane often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(phenylsulfonyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

2,2-Bis(phenylsulfonyl)propane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of advanced materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2,2-bis(phenylsulfonyl)propane involves its ability to participate in various chemical reactions due to the presence of reactive sulfonyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    2,2-Bis(phenylcarbonyl)propane: Similar in structure but with carbonyl groups instead of sulfonyl groups.

    2,2-Bis(phenylsulfonyl)ethane: A shorter carbon chain but similar functional groups.

    2,2-Bis(phenylsulfonyl)butane: A longer carbon chain with similar functional groups.

Uniqueness: 2,2-Bis(phenylsulfonyl)propane is unique due to its specific combination of phenylsulfonyl groups and propane backbone, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents .

Properties

CAS No.

39863-09-7

Molecular Formula

C15H16O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(benzenesulfonyl)propan-2-ylsulfonylbenzene

InChI

InChI=1S/C15H16O4S2/c1-15(2,20(16,17)13-9-5-3-6-10-13)21(18,19)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

LUFRHBUECIEJCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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